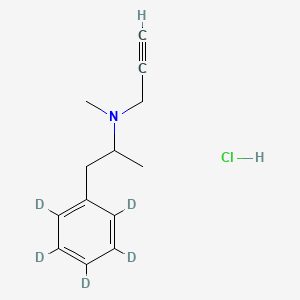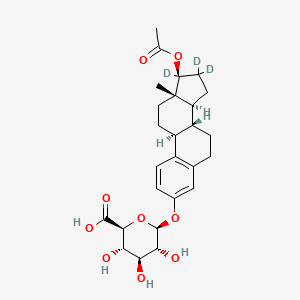
PrDiAzK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PrDiAzK, also known as Nε-(((3-((prop-2-yn-1-yloxy)methyl)-3H-diazirine-3-yl)methoxy)carbonyl)-L-lysine, is a bifunctional noncanonical amino acid. It features a diazirine group for ultraviolet cross-linking and an alkyne group for labeling by click chemistry. This compound can be site-selectively incorporated into proteins in both bacterial and mammalian cell cultures, making it a valuable tool for studying protein interactions and labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PrDiAzK involves the incorporation of a diazirine group and an alkyne group into the lysine side chainThe final product is obtained after deprotection and purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for higher yields and purity, and may include additional steps for large-scale purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
PrDiAzK undergoes several types of chemical reactions, including:
Ultraviolet Cross-Linking: The diazirine group in this compound can form covalent bonds with nearby molecules upon exposure to ultraviolet light, making it useful for studying protein-protein interactions.
Common Reagents and Conditions
Ultraviolet Cross-Linking: Requires ultraviolet light and typically occurs under physiological conditions.
Click Chemistry: Requires a copper catalyst and azide-containing compounds, and typically occurs under mild conditions.
Major Products Formed
Ultraviolet Cross-Linking: Covalently linked protein complexes.
Click Chemistry: Labeled proteins with attached azide-containing compounds.
Aplicaciones Científicas De Investigación
PrDiAzK has a wide range of scientific research applications, including:
Structural Biology: Used for site-specific incorporation into proteins to study their structure and interactions.
Live Cell Fluorescence Labeling: Allows for the labeling of proteins in live cells for imaging studies.
Proteomics: Used for proteome-wide incorporation to study protein-protein interactions on a system-wide scale.
Drug Discovery: Helps in identifying potential drug targets by mapping protein interactions.
Mecanismo De Acción
PrDiAzK exerts its effects through two main mechanisms:
Comparación Con Compuestos Similares
PrDiAzK is unique due to its bifunctional nature, combining both a diazirine group for ultraviolet cross-linking and an alkyne group for click chemistry. Similar compounds include:
Diazirine-Containing Amino Acids: Used primarily for ultraviolet cross-linking but lack the alkyne group for click chemistry.
Alkyne-Containing Amino Acids: Used for click chemistry but lack the diazirine group for ultraviolet cross-linking.
This compound’s combination of these two functional groups makes it a versatile tool for studying protein interactions and labeling .
Propiedades
Fórmula molecular |
C13H20N4O5 |
|---|---|
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[[3-(prop-2-ynoxymethyl)diazirin-3-yl]methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H20N4O5/c1-2-7-21-8-13(16-17-13)9-22-12(20)15-6-4-3-5-10(14)11(18)19/h1,10H,3-9,14H2,(H,15,20)(H,18,19)/t10-/m0/s1 |
Clave InChI |
IQIHYRYNMKCBMK-JTQLQIEISA-N |
SMILES isomérico |
C#CCOCC1(N=N1)COC(=O)NCCCC[C@@H](C(=O)O)N |
SMILES canónico |
C#CCOCC1(N=N1)COC(=O)NCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15144343.png)

![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)

![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)



![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)



